1-Tosylpiperidin-4-amine
CAS No.: 886497-75-2
Cat. No.: VC7783570
Molecular Formula: C12H18N2O2S
Molecular Weight: 254.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886497-75-2 |
|---|---|
| Molecular Formula | C12H18N2O2S |
| Molecular Weight | 254.35 |
| IUPAC Name | 1-(4-methylphenyl)sulfonylpiperidin-4-amine |
| Standard InChI | InChI=1S/C12H18N2O2S/c1-10-2-4-12(5-3-10)17(15,16)14-8-6-11(13)7-9-14/h2-5,11H,6-9,13H2,1H3 |
| Standard InChI Key | DSHYCTJDCZLVLE-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-Tosylpiperidin-4-amine (IUPAC: 1-(4-methylphenyl)sulfonylpiperidin-4-amine) has the molecular formula C₁₂H₁₈N₂O₂S and a molecular weight of 290.81 g/mol for its hydrochloride salt . The structure comprises a six-membered piperidine ring with a sulfonamide group at position 1 and a primary amine at position 4 (Figure 1).
Key Structural Attributes:
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Sulfonamide Linkage: The tosyl group enhances electrophilicity and stabilizes intermediates during synthetic reactions .
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Amine Functionality: The 4-amine group participates in hydrogen bonding and nucleophilic reactions, enabling derivatization .
Spectroscopic Characterization
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IR Spectroscopy: N–H stretching vibrations appear at ~3220 cm⁻¹, while sulfonyl S=O stretches occur near 1320 cm⁻¹ .
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¹H NMR: Characteristic signals include a singlet for the tosyl methyl group (δ 2.23 ppm) and multiplets for piperidine protons (δ 1.66–3.36 ppm) .
Synthetic Methodologies
Reductive Amination of 1-Tosylpiperidin-4-one
The most common route involves reducing the ketone group of 1-tosylpiperidin-4-one (CAS 33439-27-9) to an amine .
Procedure:
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Reaction Conditions:
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Ammonia or primary amine in methanol/THF.
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Reducing agent: Sodium cyanoborohydride (NaBH₃CN) or hydrogen/Pd-C.
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Workup: Acid-base extraction isolates the amine product.
Representative Data:
| Starting Ketone | Reducing Agent | Solvent | Yield (%) |
|---|---|---|---|
| 1-Tosylpiperidin-4-one | NaBH₃CN | MeOH | 78 |
| 1-Tosylpiperidin-4-one | H₂/Pd-C | EtOAc | 85 |
Direct Tosylation of Piperidin-4-amine
Alternative approaches involve protecting piperidin-4-amine with a tosyl group:
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Reagents: Tosyl chloride (TsCl), pyridine.
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Mechanism: Nucleophilic substitution at the piperidine nitrogen .
Optimized Conditions:
Biological Activity and Applications
Antimicrobial Properties
N-Substituted derivatives of 1-tosylpiperidin-4-amine exhibit broad-spectrum antimicrobial activity (Table 1) .
Table 1: Antimicrobial activity of selected derivatives.
| Derivative | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 7g* | S. aureus | 12.5 |
| 7j* | E. coli | 25.0 |
| 7i* | P. aeruginosa | 50.0 |
*Derivatives feature benzhydryl or chlorophenyl substituents .
Sigma-1 Receptor Modulation
1-Tosylpiperidin-4-amine derivatives act as σ1 receptor antagonists, showing promise in oncology:
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IC₅₀: 2.3 µM against non-small cell lung cancer (NCI-H1975 cells) .
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Mechanism: Disruption of mitochondrial permeability transition pore (mPTP) formation, inducing apoptosis .
Physicochemical Properties
Solubility and Stability
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Solubility: Freely soluble in DMSO, chloroform; sparingly soluble in water .
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Stability: Hydrolytically stable under acidic conditions (pH 4–6) but degrades in strong bases .
Crystallographic Data
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Crystal System: Monoclinic.
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Space Group: P2₁/c.
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Unit Cell Parameters: a = 8.92 Å, b = 12.34 Å, c = 14.56 Å .
Industrial and Research Applications
Pharmaceutical Intermediates
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Antipsychotics: Core structure in risperidone analogs.
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Anticancer Agents: Backbone for kinase inhibitors targeting EGFR and ALK .
Organic Synthesis
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